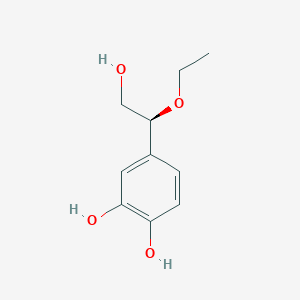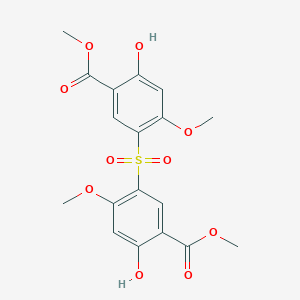
Methyl 2-hydroxy-5-(4-hydroxy-2-methoxy-5-methoxycarbonyl-phenyl)sulfonyl-4-methoxy-benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-hydroxy-5-(4-hydroxy-2-methoxy-5-methoxycarbonyl-phenyl)sulfonyl-4-methoxy-benzoate is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, and sulfonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-5-(4-hydroxy-2-methoxy-5-methoxycarbonyl-phenyl)sulfonyl-4-methoxy-benzoate typically involves multi-step organic reactions. One common method includes the esterification of the corresponding benzoic acid derivative with methanol in the presence of a strong acid catalyst. The reaction conditions often require refluxing the mixture to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-hydroxy-5-(4-hydroxy-2-methoxy-5-methoxycarbonyl-phenyl)sulfonyl-4-methoxy-benzoate can undergo various chemical reactions including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield corresponding ketones or aldehydes, while reduction of the sulfonyl group may produce a sulfide derivative.
Wissenschaftliche Forschungsanwendungen
Methyl 2-hydroxy-5-(4-hydroxy-2-methoxy-5-methoxycarbonyl-phenyl)sulfonyl-4-methoxy-benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Methyl 2-hydroxy-5-(4-hydroxy-2-methoxy-5-methoxycarbonyl-phenyl)sulfonyl-4-methoxy-benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and methoxy groups can form hydrogen bonds with target molecules, while the sulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-hydroxy-4-methoxybenzoate: Similar structure but lacks the sulfonyl group.
2-Hydroxy-4-methoxyacetophenone: Contains a hydroxyl and methoxy group but differs in the position of the functional groups.
Apocynin: Contains methoxy and hydroxyl groups but has a different core structure.
Uniqueness
Methyl 2-hydroxy-5-(4-hydroxy-2-methoxy-5-methoxycarbonyl-phenyl)sulfonyl-4-methoxy-benzoate is unique due to the presence of both sulfonyl and methoxycarbonyl groups, which provide distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
56923-25-2 |
|---|---|
Molekularformel |
C18H18O10S |
Molekulargewicht |
426.4 g/mol |
IUPAC-Name |
methyl 2-hydroxy-5-(4-hydroxy-2-methoxy-5-methoxycarbonylphenyl)sulfonyl-4-methoxybenzoate |
InChI |
InChI=1S/C18H18O10S/c1-25-13-7-11(19)9(17(21)27-3)5-15(13)29(23,24)16-6-10(18(22)28-4)12(20)8-14(16)26-2/h5-8,19-20H,1-4H3 |
InChI-Schlüssel |
PTHZOEFLUWBKIJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)O)C(=O)OC)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)OC)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


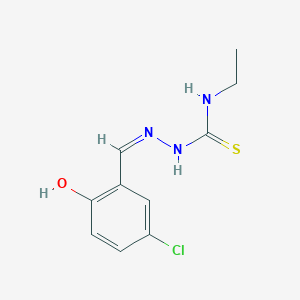
![N-[[1-[5-[2-(hydroxyiminomethyl)pyrrol-1-yl]naphthalen-1-yl]pyrrol-2-yl]methylidene]hydroxylamine](/img/structure/B14019041.png)


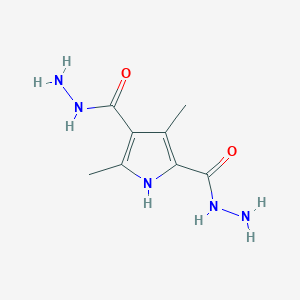
![(5-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14019062.png)
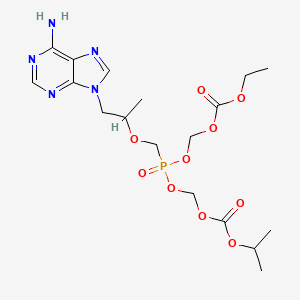
![tert-butyl N-[2-[3-[3-(3,4-dimethoxyphenyl)propanoyl]phenoxy]ethyl]carbamate](/img/structure/B14019067.png)


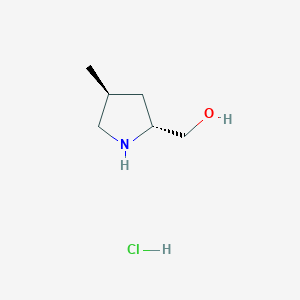
![3-{2-[4-(3-Chlorophenyl)piperazin-1-yl]ethoxy}propanenitrile](/img/structure/B14019103.png)
